Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)
2-Hydroxy-3-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Methylsalicylaldehyde
- 2-hydroxy-3-methylbenzaldehyde
- Benzaldehyde, 2-hydroxy-3-methyl-
- 2-Hydroxy-3-methyl-benzaldehyde
- 2,3-Cresotaldehyde
- 3-methylsalicylic aldehyde
- 3-methyl-2-hydroxybenzaldehyde
- Benzaldehyde, hydroxy-3-methyl-
- IPPQNXSAJZOTJZ-UHFFFAOYSA-N
- zlchem 747
- PubChem14264
- 2-Formyl-6-methylphenol
- bmse000843
- KSC450Q8P
- 2-hydroxyl-3-methylbenzaldehyde
- 2-Hydroxy-3-methyl benzaldehyde
- ZLD0204
- 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
- 2-Hydroxy-3-methylbenzaldehyde (ACI)
- 2-Hydroxy-m-tolualdehyde
- o-Homosalicylaldehyde
- MFCD00040798
- 2-Hydroxy-3-methylbenzaldehyde, 98%
- InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
- CHEBI:20110
- CS-W007934
- Q-102839
- M2270
- DB-056614
- 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
- DTXSID40335060
- EN300-53663
- SCHEMBL172956
- Z406682006
- AS-18817
- 824-42-0
- 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
- STL185648
- AKOS000111532
- Q27103078
- 2-Hydroxy-3-methylbenzaldehyde
-
- MDL: MFCD00040798
- Inchi: 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
- InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=C(C)C=CC=1
Computed Properties
- Exact Mass: 136.05200
- Monoisotopic Mass: 136.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 2.2
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.123 g/mL at 25 °C(lit.)
- Melting Point: 17°C(lit.)
- Boiling Point: 209°C(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.564(lit.)
- PSA: 37.30000
- LogP: 1.51310
- Solubility: Not determined
2-Hydroxy-3-methylbenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
2-Hydroxy-3-methylbenzaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-Hydroxy-3-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 444553-1G |
2-Hydroxy-3-methylbenzaldehyde |
824-42-0 | 1g |
¥355.77 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 444553-5G |
2-Hydroxy-3-methylbenzaldehyde |
824-42-0 | 5g |
¥534.77 | 2023-12-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M814433-25g |
3-Methylsalicylaldehyde |
824-42-0 | >98.0%(GC) | 25g |
749.00 | 2021-05-17 | |
| TRC | H973068-50mg |
2-Hydroxy-3-methylbenzaldehyde |
824-42-0 | 50mg |
$ 64.00 | 2023-09-07 | ||
| TRC | H973068-100mg |
2-Hydroxy-3-methylbenzaldehyde |
824-42-0 | 100mg |
$ 87.00 | 2023-09-07 | ||
| TRC | H973068-500mg |
2-Hydroxy-3-methylbenzaldehyde |
824-42-0 | 500mg |
$ 111.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90000-5g |
3-Methylsalicylaldehyde |
824-42-0 | 98% | 5g |
¥164.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90000-1g |
3-Methylsalicylaldehyde |
824-42-0 | 98% | 1g |
¥51.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90000-25g |
3-Methylsalicylaldehyde |
824-42-0 | 98% | 25g |
¥646.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M90000-100g |
3-Methylsalicylaldehyde |
824-42-0 | 98% | 100g |
¥2387.0 | 2022-04-27 |
2-Hydroxy-3-methylbenzaldehyde Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water
Production Method 3
1.2 Reagents: Phosphorus oxychloride ; -5 °C; 12 h, reflux
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ; rt; 24 h, reflux
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
1.2 -
1.3 Reagents: Hydrochloric acid
Production Method 12
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water
Production Method 14
Production Method 15
Production Method 16
1.2 -
1.3 Reagents: Hydrochloric acid
Production Method 17
Production Method 18
Production Method 19
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ; overnight, rt
Production Method 20
Production Method 21
Production Method 22
1.2 Reagents: Water
Production Method 23
Production Method 24
2.1 Solvents: Chloroform , Water
Production Method 25
Production Method 26
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ; 1 min, rt → 230 °C; 2 min, 230 °C
2-Hydroxy-3-methylbenzaldehyde Raw materials
- D-Camphor-10-sulfonyl chloride
- Carbamothioic acid, N,N-dimethyl-, O-(2-formyl-6-methylphenyl) ester
- 2-Hydroxy-3-methylbenzaldehyde
- Dimethylthyocarbamoyl cloride
- (1R,2R)-Cyclohexane-1,2-diamine
- 3-Methyl-2-(trimethylsilyl)phenyl 1,1,1-trifluoromethanesulfonate
- 1-(Methoxymethoxy)-2-methylbenzene
- NA
- Methane, trichloro-,ion(1-) (9CI)
- Benzaldehyde, 2-(methoxymethoxy)-3-methyl-
- Magnesium, bromo(2-methylphenolato)-
2-Hydroxy-3-methylbenzaldehyde Preparation Products
2-Hydroxy-3-methylbenzaldehyde Suppliers
2-Hydroxy-3-methylbenzaldehyde Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-Hydroxy-3-methylbenzaldehyde
Exploring the Versatile Applications and Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS No. 824-42-0)
2-Hydroxy-3-methylbenzaldehyde, with the CAS number 824-42-0, is a specialized organic compound that has garnered significant attention in various industries due to its unique chemical properties and versatile applications. This aromatic aldehyde, also known as o-vanillin or 2-hydroxy-m-tolualdehyde, serves as a crucial intermediate in the synthesis of numerous valuable compounds. Its molecular structure, featuring both hydroxyl and aldehyde functional groups on a methyl-substituted benzene ring, makes it particularly interesting for researchers and industrial applications alike.
The compound's physical and chemical properties contribute to its wide-ranging utility. With a molecular formula of C8H8O2 and a molecular weight of 136.15 g/mol, 2-Hydroxy-3-methylbenzaldehyde typically appears as a pale yellow to white crystalline powder. It exhibits moderate solubility in organic solvents like ethanol and ether, while being less soluble in water. These characteristics make it particularly valuable in pharmaceutical synthesis, where it serves as a building block for various drug molecules. Recent studies have highlighted its potential in developing novel antimicrobial agents and antioxidant compounds, addressing current global health concerns about antibiotic resistance and oxidative stress-related diseases.
In the flavor and fragrance industry, 2-Hydroxy-3-methylbenzaldehyde plays a significant role due to its aromatic properties. While not as commonly used as its structural analog vanillin, it contributes to more complex flavor profiles in specialty food products. The growing consumer demand for natural and unique flavor compounds has led to increased research into derivatives of this compound. Food scientists are particularly interested in how slight modifications to its structure can create novel flavor enhancers that meet the clean-label trends dominating the food industry today.
The material science applications of 2-Hydroxy-3-methylbenzaldehyde have expanded significantly in recent years. Researchers are exploring its use in creating advanced polymeric materials with specific optical or mechanical properties. Its ability to form coordination complexes with various metals makes it valuable in developing catalysts for green chemistry applications. This aligns perfectly with current industrial priorities for sustainable and environmentally friendly chemical processes. The compound's potential in organic electronics is another exciting area of investigation, particularly for developing novel organic semiconductors.
From a market perspective, the demand for 2-Hydroxy-3-methylbenzaldehyde has shown steady growth, particularly in the pharmaceutical and specialty chemical sectors. Manufacturers are focusing on developing more efficient synthesis methods to meet this demand while maintaining high purity standards. The global push toward green chemistry has also influenced production processes, with many companies now offering eco-friendly synthesis routes for this compound. Quality control remains paramount, with advanced analytical techniques like HPLC and GC-MS being routinely employed to ensure product consistency.
Recent scientific research has uncovered several novel applications for 2-Hydroxy-3-methylbenzaldehyde derivatives. In medicinal chemistry, researchers are investigating its potential as a scaffold for developing anti-inflammatory drugs and neuroprotective agents. The compound's structural features make it particularly interesting for designing molecules that can interact with specific biological targets. Additionally, its use in agricultural chemistry is being explored, with studies examining its derivatives as potential plant growth regulators or eco-friendly pesticides.
For laboratories and industrial users working with 2-Hydroxy-3-methylbenzaldehyde, proper handling and storage are essential to maintain its quality and stability. The compound should be stored in tightly sealed containers away from light and moisture, preferably under inert atmosphere conditions when long-term storage is required. Standard laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal handling conditions, proper ventilation is recommended when working with larger quantities.
The future outlook for 2-Hydroxy-3-methylbenzaldehyde appears promising, with ongoing research continuously expanding its potential applications. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships improves, we can expect to see this compound play an increasingly important role in various high-tech industries. Its versatility as a chemical building block ensures that it will remain relevant in addressing many of the current challenges facing the chemical, pharmaceutical, and materials science sectors.
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